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Compound of Interest

Compound Name: GSK840

Cat. No.: B2398511 Get Quote

Dabrafenib, formerly known as GSK2118436, is a potent and selective inhibitor of the BRAF

kinase, particularly targeting the V600E mutation.[1] This mutation leads to constitutive

activation of the MAPK signaling pathway, a key driver in several cancers, most notably

melanoma.[2][3] The development of dabrafenib was a significant step forward in personalized

medicine, offering a targeted therapeutic option for patients with BRAF V600-mutant tumors.[4]

Mechanism of Action
Dabrafenib is an ATP-competitive inhibitor that selectively binds to the active conformation of

the BRAF kinase.[2] This binding disrupts the downstream signaling of the MAPK pathway

(RAS/RAF/MEK/ERK), which is crucial for cell proliferation and survival.[5][6] By inhibiting the

mutated BRAF protein, dabrafenib leads to a decrease in MEK and ERK phosphorylation,

ultimately causing G1 cell cycle arrest and apoptosis in tumor cells.[2] While highly effective

against BRAF V600E mutations, dabrafenib also shows activity against BRAF V600K, V600D,

and V600R mutations.[2] Interestingly, in BRAF wild-type cells, dabrafenib can paradoxically

activate the MAPK pathway in a RAS-dependent manner.[2]

Quantitative Data
The following tables summarize the key quantitative data for dabrafenib's activity from various

studies.

Table 1: In Vitro Inhibitory Activity of Dabrafenib
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Target Assay Type IC50 (nM) Reference

BRAF V600E Enzyme Assay 0.6 [7]

BRAF V600K Enzyme Assay 0.5 [7]

Wild-Type BRAF Enzyme Assay 3.2 [7]

c-RAF Enzyme Assay 5.0 [7]

SKMEL28 (BRAF

V600E)
Cell Proliferation 3 [8]

A375P F11 (BRAF

V600E)
Cell Proliferation 8 [8]

Colo205 (BRAF

V600E)
Cell Proliferation 7 [8]

HFF (Wild-Type

BRAF)
Cell Proliferation 3000 [8]

Table 2: Clinical Efficacy of Dabrafenib
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Trial Phase Indication
Treatmen
t

Overall
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Referenc
e

BREAK-1 I

BRAF

V600E/K

Melanoma

Dabrafenib -
~5.5

months
[9]

BREAK-

MB
II

BRAF

V600

Melanoma

with Brain

Metastases

Dabrafenib - - [9]

Phase II

Study

(NCT0133

6634)

II

BRAF

V600E

NSCLC

(Treatment

-naïve)

Dabrafenib

+

Trametinib

64% - [10]

Phase II

Study

(NCT0133

6634)

II

BRAF

V600E

NSCLC

(Pretreated

)

Dabrafenib

+

Trametinib

63.2% - [10]

BRF11701

9 & NCI-

MATCH

-

BRAF

V600E

Solid

Tumors

(Adult)

Dabrafenib

+

Trametinib

41% - [11]

CTMT212X

2101
-

BRAF

V600

LGG/HGG

(Pediatric)

Dabrafenib

+

Trametinib

25% - [11]
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Experimental Protocols
BRAF Kinase Inhibition Assay (Enzyme Assay)
The inhibitory activity of dabrafenib against BRAF kinases was determined using a biochemical

enzyme assay. Recombinant human BRAF (V600E, V600K, and wild-type) and c-RAF were

incubated with the substrate MEK1 and ATP. The phosphorylation of MEK1 was measured as

an indicator of kinase activity. Dabrafenib was added at various concentrations to determine the

IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by

50%.[7]

Cell Proliferation Assay
The effect of dabrafenib on the proliferation of various cancer cell lines was assessed using a

standard cell viability assay, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-

well plates and treated with increasing concentrations of dabrafenib for a specified period (e.g.,

72 hours). The cell viability was then measured, and the IC50 values were calculated as the

concentration of dabrafenib that inhibited cell growth by 50% compared to untreated controls.

[8]

In Vivo Tumor Xenograft Studies
To evaluate the in vivo efficacy of dabrafenib, human melanoma tumor xenografts (e.g., A375P

F11) were established in immunocompromised mice. Once the tumors reached a certain size,

the mice were treated orally with dabrafenib or a vehicle control once daily for a specified

duration (e.g., 14 days). Tumor growth was monitored regularly, and the antitumor activity was

assessed by comparing the tumor volumes in the treated group to the control group.[8]

Visualizations
Dabrafenib's Mechanism of Action in the MAPK Pathway
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Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.

Experimental Workflow for In Vivo Xenograft Studies
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Caption: Workflow for assessing the in vivo efficacy of dabrafenib in mouse xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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